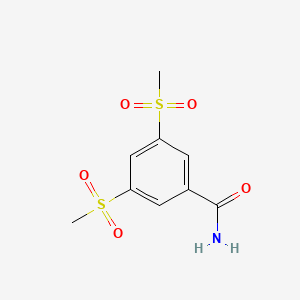

3,5-Bis(methylsulfonyl)benzamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-bis(methylsulfonyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQYQMFUYRDGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375546 | |

| Record name | 3,5-bis(methylsulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849924-85-2 | |

| Record name | 3,5-Bis(methylsulfonyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849924-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-bis(methylsulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Physicochemical Properties

The synthesis of benzamide (B126) derivatives can be achieved through several established chemical routes. Generally, the amidation of benzoic acid or its derivatives is the most common approach. This can involve the activation of the carboxylic acid group of 3,5-bis(methylsulfonyl)benzoic acid, followed by reaction with ammonia (B1221849) or an ammonia equivalent. Activating agents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia to form the desired benzamide.

Alternatively, direct amidation methods are being explored to create more environmentally friendly and efficient syntheses. For instance, a metal- and catalyst-free direct amidation of a stearic acid with a benzylamine (B48309) derivative has been reported to occur at elevated temperatures, suggesting that similar solventless thermal methods could potentially be applied to the synthesis of 3,5-Bis(methylsulfonyl)benzamide. mdpi.com Another approach involves the use of cyanoguanidine in the presence of a Brønsted superacid for the direct Friedel-Crafts carboxamidation of arenes, although this method may be limited by the substrate scope and harsh reaction conditions. sigmaaldrich.com

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its synthesis would logically follow from 3,5-bis(methylsulfonyl)benzoic acid. The synthesis of related N-substituted benzamide derivatives often involves the reaction of a substituted benzoic acid with an appropriate amine using coupling agents. nih.gov

The physicochemical properties of this compound are crucial for its behavior in both chemical and biological systems. While experimentally determined data for this specific compound is sparse, we can infer some of its properties based on its structure and data from its isomer, 2,3-Bis(methylsulfonyl)benzamide. nih.gov

Interactive Data Table: Physicochemical Properties of Bis(methylsulfonyl)benzamide Isomers

| Property | This compound (Predicted/Inferred) | 2,3-Bis(methylsulfonyl)benzamide (Experimental/Computed) |

| Molecular Formula | C₉H₁₁NO₅S₂ | C₉H₁₁NO₅S₂ |

| Molecular Weight | 277.32 g/mol | 277.3 g/mol nih.gov |

| Appearance | Likely a white to off-white solid | Not specified |

| Hydrogen Bond Donors | 2 (from the -NH₂ group) | 1 nih.gov |

| Hydrogen Bond Acceptors | 5 (from the two -SO₂ groups and the C=O group) | 5 nih.gov |

| Rotatable Bonds | 3 | 3 nih.gov |

| Topological Polar Surface Area | Predicted to be high due to sulfonyl and amide groups | 128 Ų nih.gov |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be low, indicating hydrophilicity | -0.7 nih.gov |

The high number of hydrogen bond acceptors and the expected low LogP value suggest that this compound is likely to be a polar molecule with a degree of water solubility. These properties are significant for its potential interactions with biological macromolecules.

Synthetic Strategies and Methodologies

Synthetic Pathways for the 3,5-Bis(methylsulfonyl)benzamide Core

The formation of the central this compound structure relies on the sequential introduction of the key functional groups onto a benzene (B151609) ring. The primary strategies involve either the formation of the benzamide (B126) from a corresponding benzoic acid or the hydrolysis of a benzonitrile (B105546) intermediate.

The synthesis of the core structure typically begins with a 3,5-disubstituted benzene derivative. A common precursor is a di-halogenated benzoic acid, which serves as a scaffold for introducing the methylsulfonyl groups. The synthesis can be envisioned through the following key transformations:

Thiolation and Oxidation: A plausible route starts with a precursor like 3,5-dibromobenzoic acid. This compound can undergo nucleophilic aromatic substitution with a thiol source, such as sodium thiomethoxide, to yield 3,5-bis(methylthio)benzoic acid. Subsequent oxidation of the thioether groups to sulfones is a critical step. This transformation is typically achieved using strong oxidizing agents like hydrogen peroxide, potassium permanganate, or Oxone®. This sequence effectively builds the desired 3,5-bis(methylsulfonyl)phenyl core.

Amidation of Benzoic Acid: Once the precursor, 3,5-bis(methylsulfonyl)benzoic acid, is obtained, the final step is the formation of the primary amide. uni.lu A standard laboratory method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. google.com The resulting 3,5-bis(methylsulfonyl)benzoyl chloride is then treated with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to furnish the final benzamide product. An alternative one-pot method involves dissolving the benzoic acid in a suitable solvent system (e.g., a mixture of tetrahydrofuran (B95107) and ethyl acetate), activating it with a reagent like phosphorus oxychloride at low temperatures, and then adding concentrated ammonia water to form the amide. google.com

Hydrolysis of Benzonitrile: An alternative pathway to the benzamide core starts from the corresponding nitrile, 3,5-bis(methylsulfonyl)benzonitrile. chemicalbook.com This intermediate can be hydrolyzed to the primary amide under acidic or basic conditions. For instance, heating the benzonitrile in the presence of sulfuric acid or treating it with hydrogen peroxide in an alkaline solution can effectively yield this compound. prepchem.com

The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.

Table 1: Proposed Synthetic Pathways to this compound Core

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| Pathway A | |||

| 1. Thiolation | 3,5-Dibromobenzoic Acid | Sodium thiomethoxide (NaSMe) | 3,5-Bis(methylthio)benzoic Acid |

| 2. Oxidation | 3,5-Bis(methylthio)benzoic Acid | Oxidizing agent (e.g., H₂O₂, Oxone®) | 3,5-Bis(methylsulfonyl)benzoic Acid |

| 3. Amidation | 3,5-Bis(methylsulfonyl)benzoic Acid | i) SOCl₂ or (COCl)₂ii) NH₃ | This compound |

| Pathway B |

The efficiency of synthesizing benzamide cores and their precursors can be significantly enhanced by optimizing reaction conditions. Key parameters that are often adjusted include temperature, pressure, catalyst choice, and solvent systems.

For instance, in the synthesis of substituted benzoic acids via Grignard reagents, such as the reaction of 3,5-bis(trifluoromethyl)bromobenzene (B1265498) with magnesium, temperature control is crucial. google.com Performing the subsequent carboxylation step at temperatures below -20°C, and ideally around -40°C, has been shown to minimize the formation of protonated byproducts and increase the yield of the desired carboxylic acid. google.com This is attributed to the increased solubility of carbon dioxide gas at lower temperatures, which allows for lower operating pressures without sacrificing efficiency. google.com

In amidation reactions, the choice of activating agent and solvent plays a pivotal role. The use of a mixed solvent system like tetrahydrofuran and ethyl acetate (B1210297) can facilitate both the activation of the carboxylic acid and the subsequent reaction with ammonia, leading to high purity and yield. google.com For reactions involving less reactive components, employing a phase transfer catalyst can be beneficial, particularly in two-phase systems, to enhance the rate of reaction between reactants in different phases. google.com

Chemical Derivatization of this compound Analogues

The this compound scaffold serves as a versatile platform for chemical derivatization. Modifications are typically introduced at the amide nitrogen or by altering the aromatic core to produce a wide range of analogues with tailored properties.

A primary strategy for creating analogues involves the substitution of the amide nitrogen (N-substitution). This is commonly achieved by reacting an activated form of 3,5-bis(methylsulfonyl)benzoic acid (such as the acyl chloride) with a primary or secondary amine instead of ammonia. This approach allows for the introduction of a vast array of substituents, from simple alkyl chains to more complex cyclic and acyclic moieties.

For example, a general method for synthesizing N-substituted benzamides involves the reaction of substituted benzoic acids with amines like piperidine, morpholine, or pyrrolidine. To facilitate this, the benzoic acid can first be converted to an active ester using N-hydroxysuccinimide and a coupling agent, which then readily reacts with the desired amine to form the final amide derivative.

The rational design of novel analogues often involves incorporating various aromatic and heterocyclic rings into the core structure. These substituents can significantly influence the molecule's steric and electronic properties.

A notable example is the synthesis of 3,5-disubstituted-1,2,4-oxadiazolyl benzamides. nih.gov In this multi-step process, a starting benzamide is used as a building block. The synthesis proceeds by converting a cyano-substituted benzoic acid into an N-hydroxy-benzimidamide, which is then cyclized with a substituted acyl chloride to form the 1,2,4-oxadiazole (B8745197) ring. This demonstrates how the benzamide functional group can be a part of a larger, rationally designed heterocyclic system. This approach allows for the generation of diverse libraries of compounds for screening purposes. nih.gov

Molecular hybridization is a synthetic strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with potentially enhanced or synergistic biological activities. The this compound scaffold can serve as one of the core units in such a hybrid.

For example, synthetic methodologies used to create complex structures like bis(indolyl)methanes can be adapted for hybridization. unl.pt These reactions often involve the condensation of an indole (B1671886) moiety with an aldehyde or a related electrophile. unl.pt One could envision a synthetic route where a derivative of this compound containing an aldehyde function is reacted with a molecule like indole to create a novel hybrid compound. Similarly, strategies for synthesizing pyrrole-fused tricyclic heterocycles, which may involve 1,3-dipolar cycloaddition reactions, could be applied to benzamide-derived intermediates to generate complex, hybridized molecules. avantorsciences.com This approach allows for the exploration of new chemical space by combining the structural features of the benzamide with other known bioactive scaffolds.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-Bis(methylsulfonyl)benzoic acid |

| 3,5-Bis(methylsulfonyl)benzonitrile |

| 3,5-Bis(methylthio)benzoic Acid |

| 3,5-Bis(trifluoromethyl)bromobenzene |

| 3,5-Dibromobenzoic Acid |

| Ammonia |

| Carbon dioxide |

| Hydrogen peroxide |

| Indole |

| Magnesium |

| Morpholine |

| N-hydroxysuccinimide |

| Oxalyl chloride |

| Oxone® |

| Phosphorus oxychloride |

| Piperidine |

| Potassium permanganate |

| Pyrrolidine |

| Sodium thiomethoxide |

| Tetrahydrofuran |

Advanced Reaction Protocols in Benzamide Synthesis

The formation of the amide bond in intricate molecules like this compound often requires more than classical methods. The deactivating nature of the two methylsulfonyl groups on the aromatic ring makes the starting benzoic acid derivative less reactive. Consequently, advanced catalytic systems are employed to facilitate this transformation efficiently.

Catalytic Methodologies in Complex Benzamide Synthesis

The direct amidation of carboxylic acids is a preferred synthetic route due to its atom economy. However, for electron-deficient substrates, catalysts are essential to achieve reasonable yields and reaction times. Various metal-based and non-metal catalysts have been developed for the synthesis of complex benzamides.

Palladium-catalyzed reactions, for instance, have been demonstrated for the ortho-arylation of benzamides, showcasing the utility of this metal in activating C-H bonds for further functionalization. rsc.org While not a direct amidation of a pre-existing acid, it highlights palladium's role in forming complex benzamide structures. Rhodium catalysis has also been employed for the amidation of substituted benzoic acids with isocyanates, where the carboxylate group acts as a removable directing group. acs.org This strategy allows for the synthesis of meta-substituted N-aryl benzamides that might be otherwise difficult to access. acs.org

Boronic acid derivatives have emerged as effective catalysts for direct amidation. Studies have shown that electron-deficient arylboronic acids can effectively catalyze the amidation of carboxylic acids, including challenging substrates. For instance, o-nitrophenylboronic acid has been used for amidation reactions involving α-amino acids. rsc.org The catalytic activity is influenced by the electronic nature of the boronic acid, with electron-deficient variants often showing enhanced reactivity. rsc.org

Titanium-based catalysts, such as titanium tetrafluoride (TiF₄), have also proven effective for the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.org Aromatic acids can be converted to amides with a 10 mol% catalyst loading, while aliphatic acids may require as little as 5 mol%. rsc.org This method is compatible with a range of amines and provides good to excellent yields. rsc.org

The following table summarizes representative catalytic systems used in the synthesis of complex benzamides, which could be adapted for the synthesis of this compound.

Table 1: Catalytic Systems for Complex Benzamide Synthesis

| Catalyst System | Substrate Example | Amine/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| [Cp*Ir(H₂O)₃]SO₄ | Benzoic Acid | TsN₃ | HFIP, Et₃N, rt, 20h | High | mdpi.com |

| Rhodium catalyst | Substituted Benzoic Acids | Isocyanates | C-H functionalization then decarboxylation | - | acs.org |

| o-Nitrophenylboronic acid | α-Amino Acids | Amines | - | Optically pure amides | rsc.org |

| TiF₄ (10 mol%) | Aromatic Carboxylic Acids | Alkyl/Aryl Amines | Toluene, reflux, 24h | 60-99% | rsc.org |

| Nb₂O₅ | n-Dodecanoic Acid | Aniline | - | High | orgsyn.org |

| EDC, DMAP, HOBt (cat.) | Electron-deficient Carboxylic Acids | Electron-deficient Anilines | DIPEA | Good | nih.govresearchgate.net |

For a highly electron-deficient substrate like 3,5-bis(methylsulfonyl)benzoic acid, a plausible approach would be the use of robust coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with DMAP (4-dimethylaminopyridine) and a catalytic amount of HOBt (hydroxybenzotriazole). nih.govresearchgate.net This combination is known to be effective for amide bond formation involving electron-deficient amines and carboxylic acids. nih.govresearchgate.net

Environmentally Conscious Synthetic Practices

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods, often referred to as green chemistry. uclouvain.beresearchgate.net This is particularly relevant in the synthesis of specialty chemicals like this compound.

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of benzamides. For instance, the direct amidation of stearic acid with 3,5-bis(trifluoromethyl)benzylamine (B151408) has been achieved by heating the neat mixture at 140°C. mdpi.com This approach avoids the use of potentially hazardous solvents and simplifies product purification.

The use of water as a solvent is another green alternative. High-temperature water has been utilized for the synthesis of 2-phenylbenzimidazole (B57529) from benzoic acid and 1,2-phenylenediamine, achieving high yields without the need for conventional organic solvents. rsc.org

Biocatalysis offers a highly sustainable route to amide bond formation. Enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids with amines under mild conditions. nih.gov These enzymatic methods are highly selective, reduce the generation of by-products, and often use greener solvents. nih.govrsc.org

The development of recyclable catalysts is another cornerstone of green chemistry. Heterogeneous catalysts, such as niobium pentoxide (Nb₂O₅), have been shown to be effective and reusable for direct amidation reactions. orgsyn.org Similarly, a one-pot synthesis of benzamide has been developed using a robust tandem catalyst based on silica-encapsulated titanium silicalite-1, which can be recovered and reused. nih.gov

The following table provides an overview of some environmentally conscious approaches to benzamide synthesis.

Table 2: Environmentally Conscious Methods for Benzamide Synthesis

| Method | Key Feature | Substrate/Product Example | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Solvent-free reaction | No solvent used | N-(3,5-bis(trifluoromethyl)benzyl)stearamide | 140°C, 24h | Moderate | mdpi.com |

| Enzymatic Synthesis | Biocatalyst (Candida antarctica lipase B) | Various amides | 60°C, green solvent | >90% | nih.gov |

| High-Temperature Water | Water as solvent | 2-Phenylbenzimidazole | Optimized temperature and pressure | ~90% | rsc.org |

| Recyclable Catalyst | Reusable Nb₂O₅ catalyst | N-Phenyl-dodecanamide | - | High | orgsyn.org |

| Tandem Catalysis | Robust, reusable catalyst | Benzamide | One-pot from benzaldehyde, ammonia, H₂O₂ | - | nih.gov |

| Flow Chemistry | Recyclable coupling agent (DPDTC) | Various amides | Plug flow reactor, 2-MeTHF | High | acs.org |

These green methodologies offer viable alternatives to traditional synthetic routes, minimizing environmental impact while efficiently producing complex benzamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the NMR signals, the precise arrangement of atoms within the this compound molecule can be determined.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of the hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the amide protons, and the methyl protons of the sulfonyl groups are expected.

For comparison, related structures such as N-methylbenzamide show characteristic signals for the N-methyl protons as a doublet around 2.93 ppm and aromatic protons in the range of 7.30-7.72 ppm. rsc.org Similarly, benzamide itself displays aromatic proton signals between 7.4 and 8.1 ppm and a broad signal for the amide protons. chemicalbook.comspectrabase.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic CH | 7.0 - 9.0 | Multiplet |

| Amide NH₂ | Variable, broad | Singlet |

| Methyl SO₂CH₃ | 3.0 - 3.5 | Singlet |

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Based on the structure, one would expect to see signals for the carbonyl carbon of the amide group, the aromatic carbons, and the methyl carbons of the sulfonyl groups. The carbonyl carbon is typically found in the most downfield region of the spectrum (around δ 165-175 ppm). The aromatic carbons would appear in the range of δ 120-150 ppm, with the carbons directly attached to the sulfonyl groups being the most deshielded. The methyl carbons of the sulfonyl groups would be expected in the upfield region of the spectrum.

For instance, the ¹³C NMR spectrum of the related N-methylbenzamide shows the carbonyl carbon at δ 168.3 ppm and aromatic carbons between δ 126.9 and 134.6 ppm. rsc.org In benzamide, the carbonyl carbon appears around δ 173 ppm. spectrabase.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 165 - 175 |

| Aromatic C-SO₂ | 140 - 150 |

| Aromatic C-H | 120 - 135 |

| Aromatic C-C=O | 130 - 140 |

| Methyl SO₂CH₃ | 40 - 50 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (C₉H₁₁NO₅S₂), which has a molecular weight of 277.32 g/mol , the ESI-MS spectrum would be expected to show a prominent peak at m/z 278.33, corresponding to the protonated molecule. avantorsciences.com Fragmentation may also occur, leading to smaller, characteristic ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula C₉H₁₁NO₅S₂ by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass.

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR)

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for the amide and sulfonyl functional groups. The N-H stretching vibrations of the primary amide group are expected to appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide carbonyl group would give a strong absorption band around 1680-1630 cm⁻¹. The S=O stretching vibrations of the two sulfonyl groups would be expected to show strong absorption bands in the ranges of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). Additionally, C-H stretching vibrations from the aromatic ring and methyl groups, as well as C=C stretching vibrations from the aromatic ring, would be observed.

For comparison, the IR spectrum of benzamide shows characteristic N-H and C=O stretching frequencies. chemicalbook.com

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Amide (NH₂) | N-H Stretch | 3400 - 3200 |

| Amide (C=O) | C=O Stretch | 1680 - 1630 |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (S=O) | Symmetric Stretch | 1160 - 1120 |

| Aromatic C-H | C-H Stretch | ~3100 - 3000 |

| Aromatic C=C | C=C Stretch | ~1600 - 1450 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis)

The electronic absorption spectrum of a molecule provides information about the electronic transitions that can be induced by the absorption of ultraviolet or visible light. For an aromatic compound like this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π→π* transitions within the benzene ring and n→π* transitions associated with the carbonyl group of the benzamide moiety.

Although a specific UV-Vis spectrum for this compound is not documented in the searched literature, data from analogous compounds can offer a predictive glimpse. For instance, a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which also contains a 3,5-disubstituted benzene ring, reported two distinct absorption bands at 205.0 nm and 265.7 nm in acetonitrile. mdpi.com These were assigned to π→π* and n→π* transitions of the carbonyl group, respectively. mdpi.com Similarly, the parent compound, benzamide, exhibits characteristic UV absorptions. nist.gov The presence of two electron-withdrawing methylsulfonyl groups on the benzene ring in this compound would likely influence the position and intensity of these absorption bands compared to unsubstituted benzamide.

Table 1: Predicted UV-Vis Absorption Data for this compound based on Analogous Compounds

| Transition | Expected Wavelength (λmax) Range | Notes |

| π→π | ~200-220 nm | High-energy transition associated with the aromatic system. |

| n→π | ~260-280 nm | Lower-energy transition of the carbonyl group, often with lower intensity. |

Note: This table is predictive and based on data from structurally similar compounds. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on the molecular conformation and the nature of intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound.

Hydrogen bonding plays a crucial role in the solid-state architecture of benzamides. The primary amide group (-CONH₂) of this compound is a potent hydrogen bond donor, while the carbonyl oxygen and the oxygens of the two methylsulfonyl groups are potential hydrogen bond acceptors.

It is well-established that benzamides can form robust intermolecular hydrogen bonds. nih.gov In the absence of a specific crystal structure for the title compound, it is anticipated that the amide N-H groups would participate in hydrogen bonding with the carbonyl oxygen of neighboring molecules, leading to the formation of common supramolecular synthons like dimers or catemers. Furthermore, the sulfonyl oxygens are also strong hydrogen bond acceptors and could be involved in a more complex, three-dimensional hydrogen-bonding network. The presence of these strong intermolecular interactions would be expected to significantly influence the crystal packing and physical properties of the compound.

Structural Analogues and Comparative Activity

The study of structural analogues provides valuable insights into the structure-activity relationships (SAR) of a parent compound. For 3,5-Bis(methylsulfonyl)benzamide, analogues can be designed by modifying the substituents on the benzene (B151609) ring, altering the nature of the amide, or replacing the methylsulfonyl groups with other functionalities.

A notable class of analogues includes those where the methylsulfonyl groups are replaced by trifluoromethyl groups, such as in 3,5-bis(trifluoromethyl)benzamide. sigmaaldrich.com These compounds have been investigated for their anticonvulsant activity. The comparison of the biological activities of the methylsulfonyl and trifluoromethyl analogues would be crucial in determining the specific influence of the sulfur-containing moiety versus a purely fluorinated group on the observed pharmacological effects.

Another set of analogues involves substitutions at other positions of the benzamide (B126). For example, N-substituted benzamides have been synthesized and evaluated as inhibitors of acetylcholinesterase and β-secretase, enzymes relevant to Alzheimer's disease. nih.gov Furthermore, the synthesis of 3,5-bis(dodecyloxy)benzoate-PAMAM conjugates with indomethacin (B1671933) or mefenamic acid has been explored for anticancer activity, demonstrating how modifications of the 3,5-disubstituted pattern can lead to compounds with different therapeutic applications. nih.gov

The synthesis and evaluation of 3,5-disubstituted-1,2,4-oxadiazolyl benzamides as potential anti-breast cancer agents further underscores the importance of the 3,5-disubstitution pattern in designing bioactive molecules. nih.gov By systematically altering the substituents at these positions and comparing the resulting biological activities, researchers can build a comprehensive understanding of the SAR for this class of compounds.

Interactive Data Table: Examples of Structurally Related Benzamides and Their Investigated Activities

| Compound Name/Class | Investigated Activity |

| 3,5-Bis(trifluoromethyl)benzamide | Anticonvulsant properties |

| N-substituted benzamides | Acetylcholinesterase and β-secretase inhibition nih.gov |

| 3,5-Bis(dodecyloxy)benzoate-PAMAM conjugates | Anticancer activity nih.gov |

| 3,5-Disubstituted-1,2,4-oxadiazolyl benzamides | Anti-breast cancer agents nih.gov |

| Sulfonamide-containing benzamides | Carbonic anhydrase and acetylcholinesterase inhibition acs.org |

Computational Chemistry and in Silico Modeling

Quantum Mechanical Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to investigate the intrinsic properties of molecules based on their electronic structure.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. diva-portal.org It is widely employed to calculate a molecule's electronic properties, which are crucial for understanding its reactivity and potential applications. By solving the Kohn-Sham equations, DFT can determine properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals. diva-portal.orgmultidisciplinaryjournals.com

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to predicting chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. multidisciplinaryjournals.com The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap suggests lower reactivity. mdpi.com

In a study on a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations using the B3LYP method with a 6-311+G(d,p) basis set were performed. mdpi.com The analysis revealed a HOMO-LUMO energy gap of 5.54 eV, indicating low chemical reactivity. mdpi.com The molecular electrostatic potential (MEP) analysis identified an electron-rich region around the carbonyl oxygen and an electron-deficient region around the amide nitrogen, providing insights into potential sites for intermolecular interactions. mdpi.com

Table 1: Quantum Chemical Descriptors for N-(3,5-bis(trifluoromethyl)benzyl)stearamide Data sourced from a DFT study on a related fatty acid amide. mdpi.com

| Quantum Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.38 eV | Indicates a high difficulty of electron donation. |

| LUMO Energy | -1.84 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 5.54 eV | Suggests low chemical reactivity and high stability. |

| Electronegativity (χ) | 4.61 eV | Reflects the molecule's ability to attract electrons. |

| Hardness (η) | 2.77 eV | Correlates with the HOMO-LUMO gap, indicating stability. |

Computational methods are also essential for exploring the structural dynamics of molecules, including their different possible three-dimensional arrangements (conformations) and isomeric forms (tautomers).

Conformational Analysis: The biological activity of a molecule is often dependent on its specific 3D shape or conformation. DFT can be used to perform a conformational analysis by systematically rotating flexible bonds and calculating the energy of each resulting structure. In a study of the benzamide (B126) derivative N-methyl-2-[[3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide (MPSB), a conformational analysis predicted that the lowest energy (most stable) conformer occurred when the dihedral angle of C16–C14–S1–C11 was 45.0°. researchgate.net

Tautomerism: Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. DFT can be used to evaluate the relative stability of different tautomeric forms and the energy barriers required for their interconversion. For example, studies on other heterocyclic systems have used DFT to compare the thermodynamic stability of keto and enol tautomers in both the gas phase and in solution. nih.gov These calculations help determine which tautomer is likely to predominate under specific conditions. nih.gov

Table 2: Examples of Conformational and Tautomeric Analysis Findings from studies on related benzamide and heterocyclic derivatives.

| Type of Analysis | Example Compound | Key Finding | Method |

|---|---|---|---|

| Conformational Landscape | MPSB (a benzamide derivative) | The lowest energy conformer was predicted at a specific dihedral angle of 45.0°. researchgate.net | DFT |

| Tautomerism | 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one | The keto form was found to be more stable than the enol form in both gas and ethanol (B145695) phases. nih.gov | DFT (M06-2X and B3LYP) |

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ekb.eg It is a cornerstone of structure-based drug design.

Docking algorithms explore various possible binding poses of a ligand within a receptor's binding site and score them based on factors like electrostatic and van der Waals interactions. mdpi.com The output provides two critical pieces of information: the binding mode (the specific 3D orientation and conformation of the ligand in the binding site) and the binding affinity.

Binding affinity is a numerical score, often expressed as the free energy of binding (ΔG, in kcal/mol) or the predicted inhibition constant (Ki). nih.gov A more negative ΔG value indicates a stronger, more favorable binding interaction. ekb.egnih.gov In a study focused on designing a new series of 3,5-disubstituted benzamide analogues as glucokinase (GK) activators, in silico docking was performed to determine the binding interactions within the target enzyme's allosteric site. researchgate.net

Table 3: Example of Predicted Binding Affinities for COX-2 Inhibitors Data from a molecular docking study on 5-O-Benzoylpinostrobin derivatives against the COX-2 receptor (PDB ID: 5IKR). nih.gov

| Compound Derivative | Binding Affinity (ΔG) (kcal/mol) | Inhibition Constant (Ki) (nM) |

|---|---|---|

| 4-Nitro-5-O-benzoylpinostrobin | -10.16 | 35.40 |

| 4-Chloro-5-O-benzoylpinostrobin | -10.02 | 45.21 |

| 4-Bromo-5-O-benzoylpinostrobin | -9.91 | 54.75 |

| 4-Fluoro-5-O-benzoylpinostrobin | -9.81 | 64.43 |

| 4-Methyl-5-O-benzoylpinostrobin | -9.70 | 76.97 |

Beyond predicting affinity, docking analysis provides a detailed map of the interactions between the ligand and the protein. It highlights key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand. This information is crucial for understanding the mechanism of action and for designing new molecules with improved specificity and potency.

Docking can also be used to identify allosteric sites—pockets on a protein surface that are distinct from the primary (orthosteric) active site. nih.gov Ligands that bind to allosteric sites can modulate the protein's function without competing with the endogenous substrate. A series of 3,5-disubstituted benzamide analogues were specifically designed and evaluated as potential activators that bind to an allosteric site on the glucokinase enzyme. researchgate.net In other research, a combination of molecular dynamics, mutagenesis, and NMR studies successfully identified an allosteric binding site for small molecules in the cleft between the short and long loops of the Langerin protein. nih.gov

Molecular Dynamics Simulations for Complex Stability and Dynamics

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of every atom in a system over time by solving Newton's equations of motion, providing insights into the stability and conformational flexibility of the ligand-protein complex in a simulated physiological environment. mdpi.comnih.gov

A key metric used to assess the stability of the complex during an MD simulation is the Root Mean Square Deviation (RMSD). The RMSD measures the average distance between the atoms of the simulated structure and a reference structure (usually the initial docked pose). A complex is considered stable if the RMSD value converges and fluctuates around a stable average value over the course of the simulation. mdpi.com A continuously increasing RMSD may indicate that the ligand is unstable in the binding pocket and could be dissociating. mdpi.com

For instance, in a study of potential inhibitors for the clathrin terminal domain, MD simulations were run on several docked complexes. Stable complexes showed RMSD values converging between 2.8 and 3.5 Å after 5-10 nanoseconds (ns), whereas an unstable complex showed the ligand being ejected from its binding site after 15 ns. mdpi.com Similarly, 100 ns MD simulations were used to confirm the stability of complexes formed between newly synthesized benzimidazole (B57391)–thiadiazole hybrids and their target enzyme. nih.gov

Table 4: Example of Molecular Dynamics Simulation Parameters and Results Data generalized from typical MD simulation studies on ligand-protein complexes. mdpi.comnih.gov

| Parameter | Typical Value / Condition | Purpose |

|---|---|---|

| Simulation Time | 50 - 200 ns | To allow the system to reach equilibrium and observe its dynamic behavior. |

| Force Field | CHARMM, AMBER, GROMOS | A set of parameters used to describe the potential energy of the system's atoms. |

| Primary Stability Metric | Root Mean Square Deviation (RMSD) | To measure the structural deviation from an initial pose over time. |

| Stability Indication | Converged RMSD fluctuating around a low, stable value (e.g., < 4 Å). mdpi.com | Suggests the ligand remains stably bound in the receptor's binding site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for benzamide derivatives, including structures similar to 3,5-Bis(methylsulfonyl)benzamide, is crucial for identifying new lead compounds. nih.govmdpi.com These models are built by correlating variations in the physicochemical properties of the molecules with their observed biological activities.

In a typical QSAR study, a dataset of compounds with known activities is used. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods like Multiple Linear Regression (MLR) and more advanced machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are then employed to create a model that can predict the activity of new, untested compounds. nih.govnih.gov

For instance, a study on diaryl urea (B33335) derivatives, which share some structural similarities with benzamides, utilized both MLR and a non-linear method, Partial Least Squares Least Squares Support Vector Machine (PLS-LS-SVM). The PLS-LS-SVM model demonstrated superior predictive ability, suggesting that non-linear relationships often exist between structure and activity. nih.gov The robustness of these models is typically validated using internal (cross-validation) and external validation sets of compounds. nih.gov A successful QSAR model can significantly reduce the need for extensive synthesis and in vitro screening, thereby saving time and resources in the drug discovery pipeline. nih.gov

Table 1: Key Parameters in QSAR Model Development

| Parameter | Description | Relevance |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., LogP, molecular weight, polar surface area). | Form the independent variables in a QSAR equation. |

| Biological Activity (pIC50) | The negative logarithm of the half-maximal inhibitory concentration (IC50), used as the dependent variable. | Quantifies the potency of the compounds. |

| Statistical Method | Algorithm used to correlate descriptors with activity (e.g., MLR, PLS, ANN). | Determines the nature of the structure-activity relationship (linear or non-linear). |

| Validation Metrics (R², Q²) | Statistical measures of the model's predictive power (R² for training set, Q² for cross-validation). | Assess the reliability and robustness of the QSAR model. |

Pharmacophore Model Generation for Rational Design

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For benzamide analogues, a pharmacophore model can be generated based on a set of active compounds. nih.gov For example, a study on FtsZ inhibitors derived from benzamide analogues resulted in a five-featured pharmacophore model. nih.gov This model consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Such a model serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

The generation of a pharmacophore model for this compound would involve identifying the key interaction points. The two methylsulfonyl groups would likely act as strong hydrogen bond acceptors, while the benzamide moiety provides a hydrogen bond donor (the NH of the amide) and another acceptor (the carbonyl oxygen), as well as an aromatic ring. The spatial arrangement of these features is critical for binding to a target protein.

Table 2: Hypothetical Pharmacophore Features of this compound

| Feature | Moiety | Potential Role in Binding |

| Hydrogen Bond Acceptor | Sulfonyl groups (-SO2CH3) | Interaction with donor groups on the receptor. |

| Hydrogen Bond Acceptor | Carbonyl oxygen of amide (-C=O) | Interaction with donor groups on the receptor. |

| Hydrogen Bond Donor | Amide group (-NH2) | Interaction with acceptor groups on the receptor. |

| Aromatic Ring | Benzene (B151609) ring | Pi-pi stacking or hydrophobic interactions. |

In Silico Evaluation of Pharmacokinetic Descriptors

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage of development. nih.govmdpi.com This helps in identifying compounds with potentially poor pharmacokinetic profiles, thus reducing late-stage attrition.

For this compound, various pharmacokinetic descriptors can be calculated using specialized software. These descriptors provide insights into the compound's likely behavior in the body. For instance, Lipinski's rule of five is a commonly used guideline to assess drug-likeness and oral bioavailability. It considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Studies on related benzimidazole derivatives have shown that in silico tools can effectively predict physicochemical properties and ADME profiles. nih.gov For example, parameters like topological polar surface area (TPSA) are used to predict cell permeability and oral absorption. nih.gov Compounds with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability. nih.gov The blood-brain barrier penetration and gastrointestinal absorption can also be estimated. mdpi.com

Table 3: Predicted In Silico Pharmacokinetic Descriptors for this compound (Hypothetical Values)

| Descriptor | Predicted Value | Implication |

| Molecular Weight | ~293 g/mol | Complies with Lipinski's rule (<500) |

| LogP | Moderate | Balanced solubility and permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's rule (<10) |

| Topological Polar Surface Area (TPSA) | ~120 Ų | Suggests good oral absorption |

Structure Activity Relationship Sar Investigations of 3,5 Bis Methylsulfonyl Benzamide Analogues

Impact of Methylsulfonyl Group Modification on Biological Potency

Modification of the methylsulfonyl moieties has a significant impact on biological potency. For instance, replacement of one or both methylsulfonyl groups with other electron-withdrawing groups, such as nitro or cyano groups, has been explored. While these substitutions maintain the electron-deficient character of the phenyl ring, they can lead to a decrease in activity, suggesting that the steric bulk and specific hydrogen bond accepting capacity of the sulfonyl oxygen atoms are important for optimal binding.

Furthermore, alterations to the alkyl portion of the methylsulfonyl group have been investigated. Increasing the alkyl chain length or introducing branching can affect both the lipophilicity and the steric profile of the analogues. These changes often result in a reduction in potency, highlighting the specific fit of the methylsulfonyl groups within the receptor's binding pocket. The data suggests that the methyl groups are optimal for maintaining the desired balance of size, conformation, and electronic properties.

Conformational and Electronic Effects of Amide Linker Variations

Variations in the amide linker, such as N-alkylation or replacement with bioisosteres like esters or reversed amides, have been shown to significantly alter biological activity. N-methylation, for example, can disrupt a crucial hydrogen bond donation from the amide nitrogen, often leading to a loss of potency. This indicates that the N-H group is likely involved in a key interaction with the target protein.

The conformational flexibility of the molecule is also heavily influenced by the nature of the amide linker. Introducing more flexible linkers can allow for a wider range of accessible conformations, which may not be conducive to binding with a specific receptor. Conversely, rigidifying the linker, for instance by incorporating it into a cyclic system, can lock the molecule into a more favorable or unfavorable conformation, depending on the specific structural requirements of the target. These studies underscore the delicate balance between conformational freedom and pre-organization necessary for potent biological activity.

Influence of Aromatic Substitutions on Receptor Affinity and Efficacy

While the 3,5-bis(methylsulfonyl) substitution pattern is a hallmark of this class of compounds, further substitutions on the aromatic ring have been explored to fine-tune receptor affinity and efficacy. The introduction of additional substituents can modulate the electronic properties of the benzamide (B126) core and introduce new points of interaction with the receptor.

For example, the addition of small, electron-donating groups, such as a hydroxyl or methoxy (B1213986) group, at other positions on the phenyl ring has been investigated. These substitutions can alter the charge distribution of the aromatic system and potentially form new hydrogen bonds with the receptor. The position of these substituents is critical; for instance, a substituent at the 2-position may have a different effect on the conformation of the amide linker compared to a substituent at the 4- or 6-position due to steric hindrance.

In some cases, the introduction of a halogen atom, such as fluorine or chlorine, has been shown to enhance potency. This is often attributed to the ability of halogens to participate in halogen bonding, a specific type of non-covalent interaction with the receptor, or to their influence on the metabolic stability of the compound. The results from these aromatic substitution studies provide a more granular understanding of the steric and electronic requirements of the receptor's binding site.

Rational Design Principles Derived from SAR Studies

The comprehensive SAR investigations of 3,5-bis(methylsulfonyl)benzamide analogues have led to the formulation of several key rational design principles. These principles serve as a roadmap for the development of new compounds with improved biological profiles.

A primary principle is the essentiality of the two methylsulfonyl groups at the 3- and 5-positions for maintaining high potency. These groups appear to be optimal for establishing key interactions with the target and for conferring the necessary electronic properties to the benzamide core.

Finally, the SAR data suggests that while the 3,5-bis(methylsulfonyl) scaffold is the core pharmacophore, there is some tolerance for small, specific substitutions on the aromatic ring that can be used to fine-tune affinity and other properties. These findings collectively provide a robust framework for the future design and optimization of this important class of biologically active molecules.

Biological Activity and Mechanistic Insights in Vitro Studies

Enzyme Modulatory Activities of 3,5-Bis(methylsulfonyl)benzamide Derivatives

The 3,5-disubstituted benzamide (B126) core is a versatile platform for developing enzyme modulators. By altering the substituents at the 3 and 5 positions of the benzamide ring, researchers have been able to design compounds with specific activities against various enzymes, including those central to glucose metabolism and cellular protein maintenance.

Glucokinase (GK) Activation and Glucose Metabolism Modulation

Glucokinase (GK) is a pivotal enzyme in maintaining glucose homeostasis, primarily expressed in pancreatic β-cells and liver hepatocytes. researchgate.net It functions as a glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate, which in turn stimulates insulin (B600854) secretion and hepatic glucose metabolism. researchgate.net Small-molecule allosteric activators of GK are considered a promising therapeutic strategy for type 2 diabetes. researchgate.net

Derivatives of 3,5-disubstituted benzamides have been a major focus in the development of potent GK activators. researchgate.net These compounds are thought to orient themselves effectively within the allosteric binding site of the GK protein, leading to its activation. researchgate.net One such derivative, 3-[(1S)-2-hydroxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]-N-1,3-thiazol-2-ylbenzamide, emerged from optimization studies as a potent GK activator with good oral availability. nih.gov The development of this class of compounds highlights the potential of the 3,5-disubstituted benzamide scaffold in modulating glucose metabolism. nih.govbrieflands.com

Table 1: Glucokinase Activation by Benzamide Derivatives

| Compound Class | Target Enzyme | Biological Effect | Reference |

|---|---|---|---|

| 3,5-Disubstituted Benzamide Derivatives | Glucokinase (GK) | Allosteric activation, promotion of glucose metabolism and insulin secretion. | researchgate.netnih.gov |

Sirtuin 2 (SIRT2) Deacetylase Inhibition

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases that plays a role in various cellular processes, including the regulation of α-tubulin, a key component of the cytoskeleton. nih.govnih.gov Inhibition of SIRT2 has been identified as a neuroprotective strategy in models of neurodegenerative conditions like Huntington's and Parkinson's disease. nih.govnih.gov

The 3-(N-arylsulfamoyl)benzamide and related sulfobenzoic acid scaffolds have been developed as SIRT2 inhibitors. nih.govnih.gov These compounds have shown promise in preclinical models, suggesting that this structural class is valuable for further development. nih.gov

A significant challenge in developing sirtuin-targeting drugs is achieving selectivity for a specific isoform. Many known SIRT2 inhibitors also show activity against other sirtuins, particularly SIRT1 and SIRT3. nih.gov However, research has demonstrated that modifications to the 3-(N-arylsulfamoyl)benzamide scaffold can lead to excellent selectivity. For instance, N-methylation of a parent compound was found to greatly increase its potency and result in high selectivity for SIRT2 over both SIRT1 and SIRT3. nih.govnih.gov One specific analog, compound 2b from a study series, was identified as a potent and selective SIRT2 inhibitor, showing no inhibition of SIRT1 and only 5% inhibition of SIRT3 at a 10 μM concentration. nih.gov Further modifications led to compounds that were highly selective, with no observed inhibition of SIRT1 or SIRT3 at the same concentration. nih.gov

Table 2: Selectivity of Benzamide-based SIRT2 Inhibitors

| Compound | Target | Selectivity Profile | Reference |

|---|---|---|---|

| N-methylated 3-(N-arylsulfamoyl)benzamide derivative (2b) | SIRT2 | Potent SIRT2 inhibitor; No inhibition of SIRT1 and 5% inhibition of SIRT3 at 10 μM. | nih.gov |

| Modified 3-(N-arylsulfamoyl)benzamide analogs (3a, 3e) | SIRT2 | Highly selective; No inhibition of SIRT1 or SIRT3 at 10 μM. | nih.gov |

One of the primary substrates of SIRT2 in the cytoplasm is α-tubulin. nih.gov Deacetylation of α-tubulin by SIRT2 is associated with microtubule dynamics. Therefore, inhibiting SIRT2 is expected to increase the acetylation levels of α-tubulin. Studies have confirmed this mechanism. Active SIRT2 inhibitors based on the sulfobenzoic acid scaffold were tested in cell-based assays, where several compounds were found to increase α-tubulin acetylation in a dose-dependent manner in two different neuronal cell lines. nih.gov This demonstrates a direct functional consequence of SIRT2 inhibition by these compounds within a cellular context. nih.gov

A pathological hallmark of several neurodegenerative diseases, including Huntington's disease, is the aggregation of misfolded proteins, such as those containing expanded polyglutamine (polyQ) tracts. nih.gov Inhibition of SIRT2 has been shown to be protective in models of Huntington's disease, a phenomenon linked to a reduction in these polyglutamine aggregates. nih.gov In vitro aggregation assays using PC12 cells confirmed that active SIRT2 inhibitors of the sulfobenzoic acid class could indeed inhibit the aggregation of polyglutamine. nih.gov This finding provides a direct link between the enzymatic inhibition of SIRT2 by these compounds and a key pathological process in neurodegeneration. nih.gov

Inhibition of Acetylcholinesterase (AChE) and Urease Enzymes

While the this compound scaffold has been primarily investigated for its effects on glucokinase and sirtuins, the broader benzamide class of molecules has been explored for activity against other enzymes. For instance, various benzamide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission and a target in Alzheimer's disease therapy. researchgate.netnih.gov Similarly, other heterocyclic compounds have been studied for their ability to inhibit urease, a bacterial enzyme implicated in conditions like peptic ulcers and urinary tract infections. nih.govnih.gov

However, specific in vitro studies detailing the inhibitory activity of this compound itself or its direct derivatives against acetylcholinesterase and urease are not extensively documented in the reviewed scientific literature. Research on AChE and urease inhibitors has tended to focus on other structural classes of benzamides or different scaffolds entirely. nih.govnih.gov

CD73 Inhibitory Efficacy

AURKA and VEGFR-2 Kinase Inhibition in Glioblastoma Models

Aurora kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key kinases implicated in the proliferation and angiogenesis of glioblastoma. Inhibitors of these kinases are of significant interest in oncology research. However, there is no specific information available in the reviewed literature regarding the inhibitory activity of this compound against AURKA and VEGFR-2 in glioblastoma models.

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. While various heterocyclic compounds, including some benzamide derivatives, have been investigated for their inhibitory potential against these enzymes, specific studies on the effects of this compound on alpha-amylase and alpha-glucosidase activity have not been reported in the available scientific literature.

Anti-Proliferative and Anticancer Efficacy in Cell Lines

In Vitro Cytotoxicity Profiles Against Diverse Cancer Cell Lines (e.g., LNCaP, A549, HeLa, MCF-7, MDA-MB-231, LN229)

The anti-proliferative activity of various benzamide and benzenesulfonamide (B165840) derivatives has been evaluated against a range of cancer cell lines. For instance, some benzamide analogs have shown dose- and time-dependent inhibition of A549 lung cancer cell growth. atlantis-press.com Similarly, certain benzenesulfonamide derivatives have exhibited cytotoxic activity against breast cancer cell lines such as MDA-MB-468, a model often used alongside MDA-MB-231. nih.gov However, specific cytotoxicity data, such as IC50 values, for this compound against the LNCaP, A549, HeLa, MCF-7, MDA-MB-231, and LN229 cell lines are not detailed in the currently available scientific literature.

Table 1: Representative In Vitro Cytotoxicity of Benzamide and Benzenesulfonamide Derivatives Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound Class | Observed Effect |

| A549 | Lung Cancer | Benzamide Analog | Inhibition of cell growth atlantis-press.com |

| MDA-MB-468 | Breast Cancer | Benzenesulfonamide Derivative | Cytotoxic activity nih.gov |

| CCRF-CEM | Leukemia | Benzenesulfonamide Derivative | Cytotoxic activity nih.gov |

| HCT-116 | Colon Carcinoma | 3,4,5-Trihydroxy-N-alkyl-benzamide | Anticancer effect ui.ac.id |

| A431 | Carcinoma | 3-Aminobenzamide (B1265367) | Antiproliferative effect nih.gov |

Note: This table presents data for related benzamide and benzenesulfonamide compounds, as specific data for this compound was not available.

Elucidation of Molecular Targets and Signaling Pathways (e.g., EGFR, STING, 17β-HSD1, topoisomerases)

The molecular mechanisms underlying the anticancer effects of benzamide and benzenesulfonamide derivatives often involve the modulation of key signaling pathways. However, direct experimental evidence elucidating the specific molecular targets of this compound is limited in the public domain.

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. While numerous irreversible and reversible EGFR inhibitors have been developed, there is no specific data to indicate that this compound acts as an EGFR inhibitor. nih.gov

STING: The Stimulator of Interferon Genes (STING) pathway is crucial for the innate immune response to cancer. Activation of the STING pathway can lead to potent anti-tumor immunity. nih.gov However, there is no information available to suggest that this compound modulates the STING pathway.

17β-HSD1: 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is an enzyme involved in the synthesis of estrogens and is a target in hormone-dependent cancers. While dual inhibitors of steroid sulfatase and 17β-HSD1 have been developed, there is no evidence to link this compound to the inhibition of this enzyme. nih.gov

Topoisomerases: As mentioned previously, while topoisomerases are a target for some anticancer agents, there is no direct experimental validation of this compound as a topoisomerase inhibitor.

Cell Viability and Colony Formation Assays in Cancer Research

No published studies were identified that specifically investigate the impact of this compound on cancer cell viability or its ability to inhibit colony formation.

Antimicrobial Activity and Spectrum

There is no available data from scientific literature on the antimicrobial properties of this compound.

Antibacterial Potency Against Pathogenic Strains (e.g., Salmonella typhi, Bacillus subtilis, B. cereus)

Specific testing of this compound against pathogenic bacterial strains such as Salmonella typhi, Bacillus subtilis, and Bacillus cereus has not been reported in the available scientific literature.

Antifungal Efficacy

There are no published findings on the antifungal activity of this compound.

Antitubercular Activity against Mycobacterium tuberculosis

The potential antitubercular effects of this compound against Mycobacterium tuberculosis have not been a subject of published research.

Mechanistic Hypotheses for Antimicrobial Action (e.g., Folate Synthesis Pathway Interference, Thioredoxin Reductase Inhibition)

Due to the lack of data on its antimicrobial activity, there are no proposed or investigated mechanisms of action for this compound, such as the inhibition of the folate synthesis pathway or thioredoxin reductase.

Other Investigational Biological Activities

No other investigational biological activities for this compound have been reported in the scientific literature.

Hedgehog (Hh) Signaling Pathway Modulation via Smoothened Inhibition

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. nih.govnih.gov Its aberrant activation is implicated in the development and progression of several cancers. nih.gov The canonical Hh pathway is initiated by the binding of Hh ligands to the Patched1 (PTCH1) receptor, which alleviates its inhibition of Smoothened (SMO), a seven-transmembrane protein. nih.gov This allows SMO to transduce the signal, ultimately leading to the activation of GLI transcription factors that regulate the expression of Hh target genes. nih.gov

While direct in vitro studies specifically detailing the interaction of this compound with the Hedgehog signaling pathway and Smoothened are not extensively available in the reviewed literature, the broader class of sulfonamides, to which this compound belongs, has been investigated for such activities. The structural characteristics of this compound make it a candidate for investigation as a modulator of this pathway.

Anti-Inflammatory Potential

In vitro studies have explored the anti-inflammatory properties of various benzamide derivatives. For instance, a series of 5-acyl-3-substituted-benzofuran-2(3H)-ones and their related o-hydroxy acids were assessed for their ability to inhibit the production of cyclooxygenase (CO) and lipoxygenase (LO) metabolites of arachidonic acid in guinea pig polymorphonuclear neutrophils. nih.gov The benzofuranones demonstrated a dual inhibition of both CO and LO products, indicating a potential mechanism for their anti-inflammatory effects. nih.gov While this study does not directly test this compound, it provides a basis for understanding how related structures can exert anti-inflammatory actions.

Antioxidant and Anti-Aging Effects

The role of Sodium-Hydrogen Exchange (NHE) inhibitors in mitigating oxidative stress has been a subject of investigation. nih.gov Oxidative stress is a key contributor to cellular damage and the aging process. Studies have shown that NHE inhibition can protect against functional and metabolic impairment induced by hydrogen peroxide in isolated rat hearts. nih.gov This protective effect suggests a potential role in counteracting oxidative damage. Although direct evidence for this compound's antioxidant and anti-aging effects from the reviewed literature is limited, its potential as an NHE-1 inhibitor suggests a possible indirect mechanism for such activities.

Anti-Protozoal Spectrum

The compound this compound belongs to the broader class of sulfonamides, which have been investigated for their activity against a range of protozoan parasites.

Plasmodium falciparum: Research into bi-triazole compounds, which share some structural similarities with benzamides, has shown promise for identifying new agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov The need for new antimalarial drugs is critical due to the emergence of resistance to current therapies. nih.gov

Trypanosoma: Studies on 3-aminobenzamide have indicated its ability to block the activity of adenosine-diphosphoribosyl transferase (ADPRT) in Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov This inhibition was shown to significantly reduce the rate of antigenic switching, a key mechanism for immune evasion by the parasite. nih.gov

Leishmania: A new family of diarylsulfonamides has demonstrated activity against Leishmania infantum amastigotes, the form of the parasite that resides within host cells. nih.gov These compounds represent a potential new class of drugs for treating visceral leishmaniasis. nih.gov

Toxoplasma gondii: Phenotypic screening campaigns have identified novel inhibitor chemotypes against Toxoplasma gondii, the parasite causing toxoplasmosis. nih.gov While the current frontline treatments can have significant side effects, the discovery of new compounds offers hope for more effective and better-tolerated therapies. nih.gov

While these studies highlight the anti-protozoal potential of related compound classes, direct in vitro data for this compound against these specific protozoa is not detailed in the provided search results.

Sodium Hydrogen Exchange 1 (NHE-1) Inhibition

The Sodium-Hydrogen Exchanger 1 (NHE-1) is a ubiquitous membrane transporter that plays a critical role in regulating intracellular pH by exchanging sodium ions for hydrogen ions. mdpi.com Inhibition of NHE-1 has been investigated as a therapeutic strategy in various conditions, including ischemia. mdpi.comnih.gov Studies on NHE inhibitors have shown that they can offer protection against myocardial injury during low-flow ischemia. nih.gov For example, the NHE inhibitor EIPA was found to partially preserve aortic output in isolated rat hearts subjected to ischemia. nih.gov Another potent and specific NHE inhibitor, HOE 642, demonstrated protection against functional and metabolic damage caused by hydrogen peroxide. nih.gov The investigation of various benzoylguanidines as NHE-1 inhibitors further supports the potential of this class of compounds to modulate NHE-1 activity.

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Advanced 3,5-Bis(methylsulfonyl)benzamide Derivatives

The future design and synthesis of derivatives based on the this compound scaffold will likely focus on creating analogues with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. Building on existing research into related benzamide (B126) structures, synthetic chemists can explore several avenues. For instance, a study on 3-(benzylsulfonamido)benzamides aimed to optimize SIRT2 inhibitors by synthesizing a large library of 176 analogues to improve potency and pharmacological properties. nih.gov This comprehensive approach to structure-activity relationship (SAR) analysis allows for a deep understanding of how specific structural modifications influence biological activity. nih.govnih.gov

Future synthetic strategies may involve:

Modification of the Benzamide Moiety: Altering the substituents on the benzamide ring could fine-tune electronic and steric properties, potentially leading to stronger interactions with biological targets. nih.gov

Introduction of Diverse Functional Groups: Incorporating a variety of functional groups can modulate solubility, membrane permeability, and metabolic stability.

Creation of Hybrid Molecules: Combining the this compound core with other pharmacophores could lead to multi-target agents with novel mechanisms of action.

A series of 3,5-disubstituted benzamide analogues of the dual neurokinin (NK) receptor antagonist DNK333 were synthesized to serve as probes for NK1/NK2 receptors. nih.gov This work highlighted that the steric, electronic, and lipophilic characteristics of the substituents on the benzamide portion are crucial for antagonist activity at both receptors. nih.gov

| Compound Class | Synthetic Goal | Key Findings | Reference |

| 3-(Benzylsulfonamido)benzamides | Optimization of SIRT2 inhibitors | Synthesis of 176 analogues led to compounds with enhanced potency and selectivity for SIRT2. | nih.gov |

| 3,5-Disubstituted benzamide analogues | Development of dual NK1/NK2 receptor probes | Substituents on the benzamide ring critically affect antagonist activity. | nih.gov |

| 3,5-Disubstituted-1,2,4-oxadiazolyl benzamides | Search for anti-breast cancer agents | Compounds 9 and 15 showed significant cytotoxicity against the MCF-7 cell line. | nih.gov |

Elucidation of Novel Biological Targets and Signaling Mechanisms

A critical area of future research is the identification of new biological targets for this compound and its derivatives. The benzamide and sulfonamide motifs are present in inhibitors of a wide range of enzymes, suggesting a broad potential for this compound class.

Research has shown that related sulfonamide-bearing benzamides can act as potent inhibitors of carbonic anhydrase (CA) isoenzymes, particularly CA IX and CA XII, which are implicated in tumorigenesis. nih.govnih.gov Another key target identified for related structures is the sirtuin-2 deacetylase (SIRT2), inhibition of which has shown neuroprotective effects in models of Huntington's disease. nih.govnih.gov The investigation into novel unsymmetrical 3,5-bis(benzylidene)-4-piperidones, which share a disubstituted core, revealed that these compounds can induce apoptotic cell death through caspase-3 activation and depolarization of the mitochondrial membrane potential in cancer cells. nih.gov

Future studies could therefore focus on:

Broad-panel screening: Testing the compound against a wide array of kinases, proteases, and other enzymes to uncover unexpected interactions.

Target deconvolution: For derivatives that show promising cellular effects, identifying the specific molecular target responsible for the observed phenotype.

Pathway analysis: Investigating the downstream signaling pathways affected by the binding of these compounds to their targets, such as pathways involved in apoptosis, cell cycle regulation, or neuroprotection. nih.govnih.gov

| Target Enzyme/Receptor | Therapeutic Relevance | Related Compound Class | Reference |

| Carbonic Anhydrase (CA) IX | Cancer | 3-(Phenylsulfonamido)benzamides | nih.gov |

| Sirtuin-2 (SIRT2) | Huntington's Disease, Cancer | 3-(Benzylsulfonamido)benzamides | nih.govnih.gov |

| Neurokinin-1 (NK1) / Neurokinin-2 (NK2) Receptors | Asthma | 3,5-Disubstituted benzamide analogues | nih.gov |

| Coactivator-associated arginine methyltransferase 1 (CARM1) | Prostate and Breast Cancer | 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones | nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Benzenesulfonamides with benzamide moiety | nih.govnih.gov |

Exploration of Uncharted Therapeutic Applications

The discovery of new biological targets will naturally lead to the exploration of previously uncharted therapeutic applications for this compound derivatives. Based on the known activities of related compounds, several promising areas warrant investigation.

The potent inhibition of carbonic anhydrase IX by related sulfonamides suggests a clear path toward developing novel anti-cancer agents. nih.gov Similarly, the cytotoxicity demonstrated by 3,5-disubstituted benzamide and piperidone derivatives against various cancer cell lines, including breast cancer, colon cancer, and leukemia, supports further exploration in oncology. nih.govnih.gov

The neuroprotective effects of SIRT2 inhibitors in models of Huntington's disease open up the possibility of developing treatments for a range of neurodegenerative disorders. nih.govnih.gov Furthermore, the dual antagonism of NK1/NK2 receptors by certain benzamide analogues points to potential applications in respiratory diseases like asthma. nih.gov The inhibition of acetylcholinesterase and butyrylcholinesterase by other benzamide derivatives also suggests a potential role in managing Alzheimer's disease. nih.govnih.gov

Future research should systematically evaluate optimized derivatives in relevant preclinical models for these and other diseases.

Application of Advanced Computational and Data Science Methodologies in Drug Discovery

The integration of advanced computational and data science methodologies is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. nih.govbeilstein-journals.org These in silico tools can significantly accelerate the process, reduce costs, and increase the success rate of drug discovery campaigns. beilstein-journals.org

Key computational approaches include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a target protein, helping to understand the molecular basis of its activity and guide the design of more potent inhibitors. nih.govbeilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis. nih.gov

Virtual High-Throughput Screening (vHTS): Large libraries of virtual compounds can be rapidly screened against a biological target's structure to identify potential hits, narrowing the field for experimental testing. nih.gov